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Compound of Interest

(2-Methylmorpholin-2-
Compound Name:
yl)methanamine

Cat. No.: B13497639

Executive Summary

The 2-methylmorpholine scaffold represents a "privileged structure” in modern medicinal
chemistry, offering a critical balance between lipophilicity, solubility, and metabolic stability.[1]
Unlike the achiral parent morpholine, the introduction of a methyl group at the C2 position
creates a stereocenter that significantly influences the ring's conformational landscape. This
guide provides a rigorous analysis of the 2-methylmorpholine scaffold, focusing on its energetic
preferences, spectroscopic identification, and impact on drug-like properties (pKa, LogP).[1] It
is designed for medicinal chemists and structural biologists requiring actionable insights for
lead optimization.

Structural Fundamentals & Nomenclature

To ensure precision, we adhere to standard IUPAC numbering where the oxygen atom is
position 1 and the nitrogen atom is position 4. The 2-methyl substituent is therefore adjacent to
the oxygen atom, distinguishing it from the 3-methyl isomer (adjacent to nitrogen), which
possesses distinct electronic and steric properties.[1]

The Chair Conformation

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize
torsional strain and angle strain. The introduction of a substituent at C2 creates two possible
chair conformers:
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o Equatorial (Eq): The C2-methyl group extends radially outward, roughly in the plane of the
ring.

e Axial (Ax): The C2-methyl group extends parallel to the ring's vertical axis.

Thermodynamic Preference

The equatorial conformer is thermodynamically preferred. In cyclohexane, a methyl group has
an A-value (preference for equatorial over axial) of approximately 1.74 kcal/mol [1].[2] In 2-
methylmorpholine, this preference is maintained but modulated by the presence of the
heteroatoms. The C-O bond (1.43 A) is shorter than the C-C bond (1.54 A), which can slightly
increase 1,3-diaxial interactions between an axial C2-methyl and the axial protons at C4 and
C6, potentially reinforcing the equatorial preference.

Conformational Analysis: Energetics & Dynamics[1]

The conformational landscape of 2-methylmorpholine is defined by the interplay between the
C2-methyl group and the substituent on the Nitrogen (N4).[3]

The Locking Effect

The 2-methyl group acts as a "conformational anchor."[3] Because the energy penalty for
placing the methyl group in the axial position is significant (~1.7 kcal/mol), the ring is effectively
locked into the chair conformation where the 2-methyl is equatorial. This reduces the entropy of
the system compared to unsubstituted morpholine, which undergoes rapid chair-chair
interconversion.

Nitrogen Inversion

While the C2-methyl is fixed equatorially, the nitrogen atom (N4) retains the ability to invert
(pyramidal inversion). The N-substituent (R) can adopt either an axial or equatorial orientation.

[2]14]

e N-H / N-Alkyl Preference: In many N-substituted morpholines, the N-substituent prefers the
equatorial position to avoid 1,3-diaxial steric interactions.[1][3]

o Solvent Effects: In protic solvents, the N-H bond may favor the axial position to facilitate
hydrogen bonding or due to subtle electronic effects (anomeric-like interactions), though this
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is less pronounced than in glycosides.

Visualizing the Equilibrium

The following diagram illustrates the dominant equilibrium, assuming the C2-methyl drives the
global minimum.
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Figure 1: Conformational equilibrium of 2-methylmorpholine.[1] The equilibrium strongly favors
the C2-equatorial chair.[1][3]

Spectroscopic Identification (NMR Protocol)

Distinguishing the 2-methylmorpholine isomer and its conformation is best achieved using 1H
NMR spectroscopy, relying on vicinal coupling constants (

).
Coupling Constant Analysis

The Karplus equation relates the dihedral angle (

) between vicinal protons to the coupling constant (
).
o Axial-Axial (

): Dihedral angle

[1][3] Large

value (10-12 Hz).
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» Axial-Equatorial (
): Dihedral angle
J1][3] Small
value (2-5 Hz).

o Equatorial-Equatorial (
): Dihedral angle
J1][3] Small
value (2-5 Hz).

Assighment Logic

In a rigid chair with an equatorial 2-methyl group:

e H2 (Axial): The proton at C2 is axial. It will show no large diaxial coupling because it has no
vicinal axial neighbors (the neighbor is the oxygen atom). Wait—C2 is bonded to C3.

o Correction: C2 is bonded to O1 and C3.
o H2 (Axial): Coupled to H3_ax and H3_eq.
o Coupling to H3_ax:
Large
(~10-11 Hz).
o Coupling to H3_eq:
Small
(2-4 Hz).
o Signal: H2 appears as a doublet of doublets (dd) (or pseudo-triplet if

values are similar, but usually distinct).
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If the methyl were axial, H2 would be equatorial:

H2 (Equatorial): Coupled to H3_ax and H3_eq.

Coupling to H3_ax:

Small

Coupling to H3_eq:

Small

Signal: H2 appears as a narrow multiplet/triplet with small couplings only (< 5 Hz).

Decision Tree for Assignment
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Analyze H2 Proton Signal

(Methine proton at C2)

Check 3J Coupling Constants
(Coupling to C3 protons)

Observe Large Coupling?
(J>9H2z2)

~10-11 Hz <5Hz

YES: H2 is Axial NO: H2 is Equatorial

(Anti-periplanar to H3-ax) (Only gauche couplings)

Conclusion: Conclusion:
2-Methyl is EQUATORIAL 2-Methyl is AXIAL
(Preferred Conformation) (High Energy / Steric Clash)

Click to download full resolution via product page
Figure 2: NMR decision tree for assigning the stereochemistry of the C2-methyl substituent.

Physicochemical Impact in Drug Design

Integrating a 2-methylmorpholine scaffold alters the physicochemical profile of a drug candidate
compared to the unsubstituted morpholine.

Basicity (pKa)
¢ Morpholine pKa: ~8.36 [2].
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» N-Methylmorpholine pKa: ~7.38 [2] (Basicity decreases due to steric hindrance to solvation
of the cation).

o 2-Methylmorpholine pKa:~8.5 — 9.0 (Predicted).[3][5]

o Mechanism:[1][3][6][7] The C2-methyl group is beta to the nitrogen.[3] It exerts a weak
electron-donating inductive effect (+1), which can slightly stabilize the conjugate acid
(ammonium cation). Unlike N-methylation, C2-methylation does not sterically crowd the
nitrogen lone pair directly, maintaining or slightly enhancing basicity.[1][3]

Lipophilicity (LogP)
e Morpholine LogP: -0.86.[1][3]
e 2-Methylmorpholine LogP: ~ -0.3 to -0.4.[1][3]

o Adding a methyl group typically adds ~0.5 log units to lipophilicity. This modulation is
useful for fine-tuning blood-brain barrier (BBB) permeability or adjusting solubility without
drastically changing the pharmacophore.[1][3]

Summary Table

: N- (R)-2-

Property Morpholine . .
Methylmorpholine Methylmorpholine

Structure Unsubstituted N-Substituted C-Substituted
pKa (Conj.[1][3] Acid) 8.36 7.38 ~8.5-9.0 (Est.)[1]
LogP -0.86 -0.32 ~-04
Conformation Fluxional Chair Fluxional Chair Locked Chair (Eq)
Solubility High High High

Case Study: GSK3186899 (Visceral Leishmaniasis)
[8][9][10]

The development of GSK3186899 (DDD853651) highlights the strategic use of morpholine
scaffolds [3].
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e Challenge: Early hits (pyrazolopyrimidines) suffered from poor solubility and metabolic
instability.

o Optimization: Researchers explored various saturated heterocycles at the C6 position.

* Role of Morpholine: Introduction of a morpholine ring improved solubility and metabolic
stability compared to phenyl analogs.[8]

e Methyl Scanning: While the final candidate utilizes a morpholine, the study involved rigorous
scanning of methyl-substituted morpholines (2-Me vs 3-Me) to optimize the fit within the
target kinase (CRK12) and improve physicochemical properties.[3] The 2-methyl analog (and
related derivatives) was investigated to restrict conformational flexibility, potentially reducing
the entropic penalty of binding [3][4].

Experimental Protocol: Determination of

Conformation

Objective: Assign the axial/equatorial orientation of the 2-methyl group in a synthesized
derivative.

Reagents:
e Deuterated Solvent:

(for standard analysis) or
(if H-bonding is critical).[1][3]
o Sample: ~5-10 mg of 2-methylmorpholine derivative.[1][3]

Procedure:

e Acquire 1H NMR: Run a standard 1H NMR experiment (min 400 MHz, preferably 600 MHz
for resolution).

« ldentify H2 Signal: Locate the methine proton at C2. It is typically deshielded (3.5 - 4.0 ppm)
due to the adjacent oxygen.[3]
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e Decoupling (Optional): If the methyl doublet overlaps, perform a homonuclear decoupling
experiment irradiating the methyl signal to simplify the H2 multiplet.

e Measure Coupling Constants (

o

Expand the H2 multiplet.

[¢]

Look for the splitting pattern.

[e]

Target: Identify the coupling to the axial proton at C3 (

e Interpretation:
o If

: H2 is Axial.[1][3] Therefore, the C2-Methyl is Equatorial.[1]

o If

: H2 is Equatorial. Therefore, the C2-Methyl is Axial.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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